molecular formula C9H15NO B15279077 N-(pent-4-yn-1-yl)oxolan-3-amine

N-(pent-4-yn-1-yl)oxolan-3-amine

Cat. No.: B15279077
M. Wt: 153.22 g/mol
InChI Key: RFYUEFQHIZLGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pent-4-yn-1-yl)oxolan-3-amine (CAS: 1566101-04-9) is a heterocyclic amine featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a pent-4-yn-1-ylamine group. Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol . The compound is structurally characterized by:

  • A terminal alkyne (pent-4-yn-1-yl) group, enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition).

While the provided evidence lacks detailed physicochemical data (e.g., melting/boiling points, solubility), its alkyne functionality suggests reactivity toward azides, thiols, or other electrophiles. Commercial availability is noted, though purity and synthetic routes are unspecified .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N-pent-4-ynyloxolan-3-amine

InChI

InChI=1S/C9H15NO/c1-2-3-4-6-10-9-5-7-11-8-9/h1,9-10H,3-8H2

InChI Key

RFYUEFQHIZLGDL-UHFFFAOYSA-N

Canonical SMILES

C#CCCCNC1CCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pent-4-yn-1-yl)oxolan-3-amine typically involves the reaction of 4-pentyn-1-amine with oxirane derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic attack of the amine group on the oxirane ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(pent-4-yn-1-yl)oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(pent-4-yn-1-yl)oxolan-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(pent-4-yn-1-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the oxolane ring may participate in ring-opening reactions, further modulating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

5-Nitro-N-(pent-4-yn-1-yl)picolinamide
  • Structure : Combines a pent-4-yn-1-yl chain with a nitro-substituted picolinamide group.
  • Molecular Formula : C₁₁H₁₂N₃O₃ (MW: 234.09 g/mol).
  • Key Differences :
    • The picolinamide moiety introduces aromaticity and nitro-group-driven electron-withdrawing effects, enhancing stability and altering reactivity compared to the simpler oxolane backbone in the target compound.
    • Synthesized via coupling of 5-nitropyridine-2-carboxylic acid and 4-pentyne-1-amine hydrochloride (85% yield) .
N-(5-Nitropyridin-3-yl)hex-5-ynamide
  • Structure : Features a hex-5-ynamide chain linked to a nitro-substituted pyridine.
  • Molecular Formula : C₁₁H₁₂N₃O₃ (MW: 234.09 g/mol).
  • Lower synthetic yield (41%) compared to picolinamide analogue, possibly due to steric hindrance during amide formation .

Heterocyclic Amine Analogues

4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine
  • Structure : Tetrahydrofuran-3-yloxy group linked to a pyridin-3-amine.
  • Molecular Formula : C₉H₁₂N₂O₂ (MW: 180.20 g/mol).
  • Key Differences: Ether linkage (C–O–C) instead of a direct C–N bond, reducing basicity and altering electronic interactions.
6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine
  • Structure : Chloropyrimidine linked to an isopropyl-substituted oxane ring.
  • Molecular Formula : C₁₂H₁₉ClN₄O (MW: 282.76 g/mol).
  • Key Differences :
    • Chlorine atom and pyrimidine ring increase electrophilicity, favoring nucleophilic substitution reactions.
    • The isopropyl group on the oxane ring introduces steric hindrance absent in the target compound .

Research and Application Gaps

  • Physicochemical Data : Melting points, solubility, and stability studies for N-(pent-4-yn-1-yl)oxolan-3-amine are absent in the literature, limiting application design .
  • Biological Activity: No evidence exists for its use in medicinal chemistry, unlike nitro- or chloro-substituted analogues, which are explored as kinase inhibitors or antimicrobial agents .
  • Synthetic Optimization : Higher yields reported for picolinamide derivatives suggest that steric or electronic factors in the target compound’s synthesis require further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.